molecular formula C10H15F2NO2 B13453307 Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate

Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate

Cat. No.: B13453307
M. Wt: 219.23 g/mol
InChI Key: AQXGVDMUNVVNBO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(6,6-difluorobicyclo[310]hexan-3-yl)acetate is a chemical compound with a unique bicyclic structure It is characterized by the presence of a difluorobicyclohexane moiety, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a difluorinated dienophile.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated intermediate.

    Esterification: The final step involves the esterification of the amino acid intermediate with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced bicyclic structures.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the bicyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.

    Industry: It finds applications in the development of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The difluorobicyclohexane moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-(bicyclo[3.1.0]hexan-3-yl)acetate: Lacks the difluoro substitution, resulting in different chemical properties.

    Ethyl 2-amino-2-(6-fluorobicyclo[3.1.0]hexan-3-yl)acetate: Contains a single fluorine atom, leading to variations in reactivity and biological activity.

Uniqueness

Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate is unique due to the presence of two fluorine atoms in the bicyclic structure. This difluoro substitution imparts distinct electronic and steric effects, influencing its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C10H15F2NO2

Molecular Weight

219.23 g/mol

IUPAC Name

ethyl 2-amino-2-(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)acetate

InChI

InChI=1S/C10H15F2NO2/c1-2-15-9(14)8(13)5-3-6-7(4-5)10(6,11)12/h5-8H,2-4,13H2,1H3

InChI Key

AQXGVDMUNVVNBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CC2C(C1)C2(F)F)N

Origin of Product

United States

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